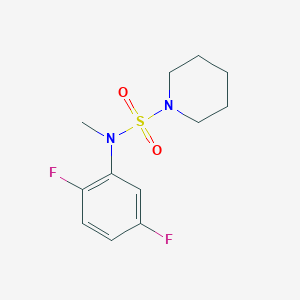
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFI-400945 and has been found to exhibit several interesting properties that make it a useful tool in various fields of research.
Mecanismo De Acción
The mechanism of action of CFI-400945 involves the inhibition of CHK1, which is a protein involved in DNA damage response. CHK1 is activated in response to DNA damage and helps to repair the damage by stopping the cell cycle and allowing time for DNA repair. Inhibition of CHK1 by CFI-400945 leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
CFI-400945 has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of CHK1 and lead to the accumulation of DNA damage. This inhibition sensitizes cancer cells to DNA-damaging agents and leads to cell death. CFI-400945 has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and ovarian cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFI-400945 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying DNA damage response and cancer cell growth. Another advantage is that it has been found to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer therapy. One limitation is that it may have off-target effects, which could lead to unintended consequences. Another limitation is that it may not be effective against all types of cancer.
Direcciones Futuras
There are several future directions for the study of CFI-400945. One direction is to investigate its potential as a cancer therapy. It has been found to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer treatment. Another direction is to study its potential as a tool for studying DNA damage response. Its mechanism of action is well understood, making it a useful tool for studying this process. Finally, further research could be done to investigate its potential off-target effects and limitations, which could help to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of CFI-400945 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials for CFI-400945 synthesis include pyridine-3-carboxylic acid, 2-amino-4-chloropyridine, and 2,3-dihydro-1H-isoquinoline-5-carboxylic acid. The intermediates are formed by reacting these starting materials with various reagents, including acetic anhydride, sodium hydroxide, and thionyl chloride. The final coupling reaction involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form CFI-400945.
Aplicaciones Científicas De Investigación
CFI-400945 has been found to exhibit several interesting properties that make it a useful tool in various fields of scientific research. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), which is a protein involved in DNA damage response. This inhibition leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents. CFI-400945 has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and ovarian cancer cells.
Propiedades
IUPAC Name |
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-14-5-1-3-11-10-19(8-6-13(11)14)15(20)18-12-4-2-7-17-9-12/h1-5,7,9H,6,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINGCFBQQINIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

